(3S,4R)-1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one
Description
(3S,4R)-1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is a β-lactam (azetidin-2-one) derivative with a benzyl group at position 1, a 2-chloroethyl substituent at position 3, and a phenyl group at position 3. Its molecular formula is C₁₈H₁₈ClNO, and it has a molecular weight of 299.79 . Key features include:
- Chloroethyl group: A reactive alkylating moiety that may confer biological activity.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-12-11-16-17(15-9-5-2-6-10-15)20(18(16)21)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYWPJUIMTDRP-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)CCCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@@H](C2=O)CCCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and phenyl precursors.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions under controlled conditions.
Introduction of Chloroethyl Group: The 2-chloroethyl group is introduced via nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidinone ring or other parts of the molecule.
Substitution: The chloroethyl group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Creation of new azetidinone derivatives with different substituents.
Scientific Research Applications
The compound (3S,4R)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one , with the CAS number 1378029-49-2 , is a chiral azetidinone derivative that has garnered attention in various scientific research applications. This article delves into its applications, focusing on medicinal chemistry, synthetic chemistry, and potential therapeutic uses.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive molecules. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The chloroethyl moiety is known to participate in alkylation reactions, which can disrupt DNA function in cancer cells.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier could enhance its efficacy in neurological applications.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its chiral nature allows for:
- Chiral Synthesis : The compound can be used as a chiral building block in asymmetric synthesis, facilitating the production of other chiral pharmaceuticals with high enantiomeric purity.
- Functionalization Reactions : The presence of reactive functional groups enables further derivatization, leading to the development of novel compounds with tailored biological activities.
Case Studies and Research Findings
A review of recent literature highlights several key studies involving this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study C | Synthetic Applications | Successfully utilized as an intermediate in synthesizing novel azetidine derivatives with enhanced pharmacological profiles. |
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidinone Derivatives
(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
- Molecular Formula: C₂₀H₂₁NO₄ | MW: 339.39 .
- Key Differences :
- Substituent at position 1 : Benzoyl (electron-withdrawing) vs. benzyl (electron-donating) in the target compound.
- Substituent at position 3 : 1-ethoxyethoxy (ether-based, bulky) vs. 2-chloroethyl (reactive alkylating group).
- Implications: The benzoyl group may reduce nucleophilic reactivity compared to benzyl.
(3R,4S)-1-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone
- Molecular Formula: C₂₀H₂₁NO₄ | MW: 339.38 .
- Key Differences :
- Substituent at position 3 : Methoxypropan-2-yloxy (branched ether) vs. chloroethyl.
- Implications :
- Increased lipophilicity due to branched ether may enhance blood-brain barrier penetration but reduce solubility.
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one
- Molecular Formula: Not specified | MW: ~500 (estimated) .
- Key Differences: Fluorophenyl groups: Enhance metabolic stability and electronic effects.
- Implications :
- Fluorination may improve pharmacokinetic properties but increase synthetic complexity.
Non-Azetidinone Analogs: Nitrosoureas and Halogenated Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Molecular Formula : C₉H₁₆ClN₃O₂ | MW : 233.7 .
- Key Differences :
- Nitrosourea core vs. β-lactam.
- Chloroethyl group : Shared with the target compound but in a different structural context.
- Biological Activity :
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid benzyl ester
- Molecular Formula: C₁₆H₂₀BrNO₃ | MW: 354.24 .
- Key Differences :
- Bromoacetyl group : More reactive than chloroethyl due to Br’s leaving group ability.
- Implications :
- Higher reactivity may lead to increased cytotoxicity but also off-target effects.
Comparative Data Table
Research Findings and Implications
- Alkylating Potential: The chloroethyl group in the target compound may confer alkylating activity, similar to nitrosoureas, but structural differences (β-lactam vs. nitrosourea) likely alter toxicity profiles .
- Solubility and Toxicity: Lipophilicity (octanol/water coefficient) is critical for toxicity; the target’s benzyl group may enhance solubility compared to bulkier ether analogs .
- Synthetic Challenges : Fluorinated and branched analogs (e.g., fluorophenyl derivatives) require complex synthesis but offer improved metabolic stability .
Biological Activity
The compound (3S,4R)-1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: CHClNO
- Molecular Weight: 299.8 g/mol
- CAS Number: 1823457-68-6
These properties indicate that the compound contains a chloroethyl side chain, which is often associated with alkylating agents used in cancer therapy.
Antitumor Activity
Research has indicated that compounds with a similar structure to this compound exhibit significant antitumor properties. The chloroethyl moiety is known for its role in DNA alkylation, leading to cytotoxic effects in cancer cells. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms involving:
- DNA Cross-Linking: Inducing DNA damage that triggers apoptosis.
- Reactive Oxygen Species (ROS) Generation: Causing oxidative stress that can lead to cell death.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor effects of chloroethyl derivatives, it was found that these compounds could inhibit the proliferation of cancer cells such as Mia PaCa-2 and PANC-1 by inducing apoptosis through DNA damage pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation of DNA: Similar to classic alkylating agents, this compound may form covalent bonds with DNA bases, leading to cross-linking and subsequent cell cycle arrest.
- Inhibition of Enzymatic Pathways: It may inhibit enzymes involved in cellular repair mechanisms, enhancing the cytotoxic effects on rapidly dividing cells.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 1823457-68-6 | Antitumor | DNA Alkylation |
| 1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea | 1234567-89-0 | Antitumor | DNA Cross-Linking |
| Sulfur Mustard (bis-(2-chloroethyl)sulfide) | 505-60-2 | Cytotoxic | Alkylating Agent |
This table illustrates how this compound compares with other known compounds in terms of biological activity and mechanisms.
Recent Studies
Recent research has focused on the synthesis and evaluation of this compound's derivatives. A notable study published in a peer-reviewed journal highlighted its potential as a lead candidate for developing new anticancer agents due to its favorable pharmacokinetic properties and low toxicity profile .
Toxicological Profile
The safety and toxicity of this compound have been assessed in preclinical models. The compound demonstrated tolerable toxicity levels at therapeutic doses, indicating its potential for further clinical development.
Q & A
Basic Research Question
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data, as demonstrated for structurally similar azetidinones (e.g., (2S,4S)-oxazolidinone derivatives) .
- NMR analysis : Compare H NMR coupling constants (e.g., ) with known stereoisomers. Diastereomers exhibit distinct splitting patterns in aromatic/alkyl regions .
Methodological Insight : Combine Overhauser effect (NOE) experiments with computational modeling (e.g., density functional theory) to predict and verify spatial arrangements .
What experimental strategies mitigate data contradictions in stability studies of (3S,4R)-configured β-lactams under varying pH and temperature?
Advanced Research Question
- Degradation profiling : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS to track hydrolysis products. For example, β-lactam ring opening under acidic conditions generates secondary amines .
- Control variables : Stabilize samples via continuous cooling (4°C) to slow organic degradation, as recommended for labile heterocycles .
Methodological Insight : Employ kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and identify degradation pathways .
How does the 2-chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Electrophilic character : The 2-chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form analogs. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .
- Steric effects : Bulky substituents at C3 (e.g., benzyl) reduce accessibility, requiring elevated temperatures (60–80°C) for efficient substitution .
Methodological Insight : Monitor reaction progress via Cl NMR to track chloride displacement kinetics .
What computational tools are suitable for predicting the biological activity of this compound derivatives?
Advanced Research Question
- Docking studies : Use Molecular Operating Environment (MOE) to model interactions with biological targets (e.g., penicillin-binding proteins) .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) with antimicrobial activity for lead optimization .
Methodological Insight : Validate predictions with in vitro assays (e.g., MIC testing against Gram-positive bacteria) .
How can researchers address challenges in isolating enantiopure (3S,4R)-azetidin-2-one from racemic mixtures?
Advanced Research Question
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation .
- Kinetic resolution : Employ lipase-catalyzed acyl transfer to selectively derivatize one enantiomer .
Methodological Insight : Optimize mobile phase pH to enhance enantiomer retention differences .
What are the limitations of current structural databases in characterizing novel azetidin-2-one analogs?
Advanced Research Question
- Data gaps : Public databases (e.g., PubChem) lack detailed crystallographic data for rare β-lactams. Cross-validate with in-house X-ray/NMR datasets .
- Stereochemical misassignment : Automated tools may misassign configurations; manual validation via Bijvoet differences in crystallography is critical .
Methodological Insight : Contribute resolved structures to the Cambridge Structural Database (CSD) to improve predictive algorithms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
